9-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
Overview
Description
9-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde: is an organic compound with the molecular formula C10H9BrO3 and a molecular weight of 257.08 g/mol This compound is characterized by a bromine atom attached to a benzodioxepine ring, which is a fused bicyclic structure containing both benzene and dioxepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde typically involves the bromination of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions often include a solvent such as dichloromethane or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 9-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.
Major Products:
Oxidation: 9-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid.
Reduction: 9-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 9-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology and Medicine: This compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features make it a candidate for the synthesis of bioactive molecules that can interact with biological targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science for the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of 9-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The bromine atom and the aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
7-bromo-3,4-dihydro-2H-1,5-benzodioxepine: Similar structure but with the bromine atom at a different position.
9-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-amine: Similar structure with an amine group instead of an aldehyde group.
Uniqueness: The unique combination of a bromine atom and an aldehyde group in 9-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde provides distinct reactivity and potential for diverse applications. The position of the bromine atom and the presence of the aldehyde group make it a versatile intermediate for further chemical transformations.
Properties
IUPAC Name |
6-bromo-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-8-4-7(6-12)5-9-10(8)14-3-1-2-13-9/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTNBWSNINMCAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C(=CC(=C2)C=O)Br)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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